molecular formula C15H21N3OS B5374919 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide

1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B5374919
M. Wt: 291.4 g/mol
InChI Key: OUKDKUMFUYAVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide, also known as THIP, is a synthetic compound that belongs to the family of pyrazole carboxamides. THIP is a GABA(A) receptor agonist and has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide acts as a positive allosteric modulator of the GABA(A) receptor, which means it enhances the activity of GABA at the receptor site. GABA is the main inhibitory neurotransmitter in the brain, and its activity is mediated by the GABA(A) receptor. When GABA binds to the receptor, it opens the ion channel, allowing chloride ions to enter the cell and hyperpolarize the membrane. This leads to a decrease in neuronal excitability and an increase in inhibitory tone in the brain. 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide enhances the activity of GABA at the receptor site, leading to an increase in the inhibitory tone in the brain.
Biochemical and physiological effects:
1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has been shown to reduce seizure activity and increase the threshold for seizure induction. 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has also been shown to have anxiolytic and sedative effects, which can be useful in the treatment of anxiety and insomnia. 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has been shown to enhance the activity of GABA at the receptor site, leading to an increase in the inhibitory tone in the brain.

Advantages and Limitations for Lab Experiments

1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective GABA(A) receptor agonist, which means it has a specific mechanism of action. This can be useful for studying the role of GABA in various neurological disorders. However, 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain a consistent level of the compound in the bloodstream. 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide also has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.

Future Directions

There are a number of future directions for the study of 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide. One direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more selective GABA(A) receptor agonists with longer half-lives and wider therapeutic windows. Finally, the development of new methods for synthesizing 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide and other pyrazole carboxamides could lead to more efficient and cost-effective production of these compounds for research and therapeutic use.

Synthesis Methods

The synthesis of 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of 3-thienylmethylamine with ethyl isobutyrylacetate to form ethyl 3-(3-thienylmethyl)-2-oxobutanoate. The resulting compound is then treated with methylamine to form 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide. The yield of 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide is around 60-70%, and the compound can be purified by recrystallization.

Scientific Research Applications

1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and insomnia. 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide is a GABA(A) receptor agonist, which means it can enhance the activity of GABA, the main inhibitory neurotransmitter in the brain. This leads to an increase in the inhibitory tone in the brain, which can reduce neuronal excitability and prevent seizures. 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has also been shown to have anxiolytic and sedative effects, which can be useful in the treatment of anxiety and insomnia.

properties

IUPAC Name

2-ethyl-N-methyl-5-propan-2-yl-N-(thiophen-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-5-18-14(8-13(16-18)11(2)3)15(19)17(4)9-12-6-7-20-10-12/h6-8,10-11H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKDKUMFUYAVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)N(C)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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